Class-Level Inference: In Vitro Enzyme Inhibition Profile of Structurally Related Uncharged Bromophenols
While direct quantitative data for 2-(3-Bromophenoxy)-2-methylpropan-1-ol is limited, a class-level inference can be drawn from a closely related series of uncharged bromophenol derivatives. In a study evaluating PTP1B inhibitors for diabesity treatment, a structurally analogous bromophenol compound (LXQ46) demonstrated potent inhibition with an IC50 of 0.190 μM and showed remarkable selectivity over other PTPs (20-200 fold) [1]. This establishes a precedent that the phenoxy-bromophenyl motif in this class can achieve high potency and selectivity, a performance characteristic not observed in non-brominated or differently halogenated analogs [1][2]. The 3-bromo substitution pattern of the target compound is a key variable hypothesized to influence this activity.
| Evidence Dimension | In vitro PTP1B Inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available for this specific compound. |
| Comparator Or Baseline | Structural analog (LXQ46) from the uncharged bromophenol class: IC50 = 0.190 μM; Selectivity vs other PTPs = 20-200 fold. |
| Quantified Difference | Class-level inference only. Direct quantification for the target compound is unavailable. |
| Conditions | In vitro enzyme assay with human recombinant PTP1B (Eur J Med Chem, 2019). |
Why This Matters
This class-level evidence supports the procurement of the 3-bromo substituted phenoxy alcohol as a viable scaffold for developing potent and selective enzyme inhibitors, justifying its selection over non-brominated or ortho/para-bromo analogs for which such activity data is absent.
- [1] Li, X., Xu, Q., Li, C., Luo, J., Li, X., Wang, L., Jiang, B., & Shi, D. (2019). Toward a treatment of diabesity: In vitro and in vivo evaluation of uncharged bromophenol derivatives as a new series of PTP1B inhibitors. European Journal of Medicinal Chemistry, 166, 178-185. IC50 = 0.190 μM for compound 22 (LXQ46). View Source
- [2] BindingDB Entry: BDBM50526042 (CHEMBL4401102). IC50: 190 nM against human PTP1B. Data curated from Li et al., 2019. View Source
